molecular formula C11H21BClNO2 B13570136 rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride

rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B13570136
M. Wt: 245.55 g/mol
InChI Key: RUVYLWUYLRGGDY-RWHJDYSMSA-N
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Description

rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride: is a complex organic compound that features a boron-containing dioxaborolane ring and a bicyclic azabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:

    Formation of the dioxaborolane ring: This can be achieved through the reaction of a suitable boronic acid or boronate ester with a diol under dehydrating conditions.

    Construction of the azabicyclohexane core: This step may involve cyclization reactions starting from appropriate precursors, such as amino alcohols or aziridines.

    Coupling of the two moieties: The final step involves the coupling of the dioxaborolane ring with the azabicyclohexane core, often using transition metal-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or borates.

    Reduction: The azabicyclohexane core can be reduced to form different amine derivatives.

    Substitution: Both the boron and nitrogen atoms in the compound can participate in substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxaborolane ring may yield boronic acids, while reduction of the azabicyclohexane core may produce various amine derivatives.

Scientific Research Applications

rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[31

    Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product analogs.

    Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological molecules.

    Industry: The compound may be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism by which rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane: A similar compound lacking the racemic mixture and hydrochloride salt.

    1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane derivatives: Various derivatives with different substituents on the azabicyclohexane core or dioxaborolane ring.

Uniqueness

rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific stereochemistry and the presence of both boron and nitrogen atoms in its structure. This combination of features may confer distinct reactivity and binding properties, making it valuable for specific applications in synthesis, catalysis, and biological studies.

Properties

Molecular Formula

C11H21BClNO2

Molecular Weight

245.55 g/mol

IUPAC Name

(1S,5R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C11H20BNO2.ClH/c1-9(2)10(3,4)15-12(14-9)11-5-8(11)6-13-7-11;/h8,13H,5-7H2,1-4H3;1H/t8-,11-;/m0./s1

InChI Key

RUVYLWUYLRGGDY-RWHJDYSMSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@]23C[C@H]2CNC3.Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC2CNC3.Cl

Origin of Product

United States

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